While its initial discovery was not explicitly detailed in the provided papers, its exploration stemmed from the search for dual-acting agents targeting both adenosine A2A receptors (A2AARs) and monoamine oxidase B (MAO-B), both implicated in Parkinson's disease pathology. []
N-(2-phenoxyethyl)-4-phenylbutanamide stands out for its dual-acting nature, simultaneously inhibiting both A2AARs and MAO-B. This dual inhibition holds promise for developing novel therapeutic strategies for Parkinson's disease, potentially offering enhanced efficacy and reduced side effects compared to single-target approaches. []
One of the provided papers outlines the synthesis of N-(2-phenoxyethyl)-4-phenylbutanamide. [] While specific details weren't elaborated upon, the paper suggests a multi-step synthesis process involving the modification of a benzothiazinone scaffold.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: